Azelastine N-oxide
CAS No.: 640279-88-5
Cat. No.: VC0192711
Molecular Formula: C22H24ClN3O2
Molecular Weight: 397.91
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 640279-88-5 |
|---|---|
| Molecular Formula | C22H24ClN3O2 |
| Molecular Weight | 397.91 |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one |
| Standard InChI | InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 |
| SMILES | C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |
| Appearance | Pale Yellow Solid |
| Melting Point | >130°C |
Introduction
Chemical Structure and Properties
Azelastine N-oxide is characterized by the molecular formula C22H24ClN3O2 and has a molecular weight of approximately 397.90 g/mol. The compound exists as a mixture of diastereomers, which is relevant to its chemical behavior and potential biological activities . The chemical structure features the distinctive N-oxide functional group, which is formed through the oxidation of the nitrogen atom in the parent azelastine molecule. This structural modification significantly affects the compound's physicochemical properties, including its solubility, reactivity, and biological interactions.
The presence of the N-oxide group alters the electron distribution within the molecule, influencing its interactions with biological targets such as receptors and enzymes. This structural characteristic is particularly significant as it may modify the compound's binding affinity to histamine receptors compared to the parent azelastine molecule.
Physical and Chemical Characteristics
Azelastine N-oxide demonstrates distinct properties that differentiate it from azelastine, including:
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Increased polarity due to the N-oxide group
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Altered solubility profile in various solvents
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Modified hydrogen bonding capacity
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Changed reactivity patterns, particularly in redox reactions
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Different stereochemical considerations due to its existence as diastereomers
The CAS registry number for Azelastine N-oxide (mixture of diastereomers) is 640279-88-5, which serves as its unique identifier in chemical databases and literature .
Synthesis and Preparation Methods
The synthesis of Azelastine N-oxide typically involves the controlled oxidation of azelastine. Several methods have been developed for this transformation, with variations in oxidizing agents, reaction conditions, and purification techniques.
Common Synthetic Routes
The most common synthetic approach employs hydrogen peroxide as the oxidizing agent, often in the presence of a base such as sodium hydroxide. This reaction proceeds through an N-oxide intermediate that is subsequently isolated and purified. The process must be carefully controlled to ensure selective oxidation at the desired nitrogen atom while avoiding side reactions.
For industrial-scale production, continuous flow reactors are frequently utilized to achieve efficient and controlled oxidation of azelastine. This method allows for better temperature control and mixing, ensuring high yields and purity. Titanium silicalite has been reported as an effective catalyst for this process when combined with hydrogen peroxide.
Azine N-oxide Chemistry
The synthesis of Azelastine N-oxide can be understood in the broader context of azine N-oxide chemistry. Research has shown that azine N-oxide substituted aldehydes are effective substrates for various chemical transformations, including rhodium-catalyzed intermolecular alkyne hydroacylation. These reactions demonstrate the utility of the N-oxide functional group as a controlling element in organic synthesis, which may have implications for the preparation and derivatization of Azelastine N-oxide .
Role in Azelastine Metabolism
Evidence suggests that Azelastine N-oxide may be an important metabolite of azelastine in vivo. The metabolism of azelastine involves multiple pathways, and the formation of N-oxide derivatives represents one potential route.
Metabolic Pathways
The oxidation of tertiary amines to form N-oxides is a common metabolic transformation mediated by flavin-containing monooxygenases (FMOs) and, to a lesser extent, by cytochrome P450 enzymes. This metabolic process generally increases the hydrophilicity of compounds, facilitating their elimination.
Analytical Considerations
Identification and Quantification
The accurate identification and quantification of Azelastine N-oxide is essential for research, quality control, and regulatory purposes. As a mixture of diastereomers, analytical methods must be capable of detecting and potentially separating these stereoisomers .
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed for the analysis of Azelastine N-oxide. These techniques allow for the sensitive and specific detection of the compound in various matrices, including pharmaceutical formulations and biological samples.
Reference Standards
Future Research Directions
Several promising avenues for future research on Azelastine N-oxide can be identified:
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Detailed characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion
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Comparative studies of its pharmacological activities versus the parent compound azelastine
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Investigation of its potential antiviral properties, particularly against SARS-CoV-2
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Development of pharmaceutical formulations optimized for its physicochemical properties
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Exploration of structure-activity relationships through synthesis and evaluation of analogs
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